molecular formula C17H15NO2 B12918590 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole CAS No. 37613-33-5

5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole

Cat. No.: B12918590
CAS No.: 37613-33-5
M. Wt: 265.31 g/mol
InChI Key: WEMVDNBMNTYXKC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features two aromatic rings, one with a methoxy group and the other with a methyl group, attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: 4-Methoxybenzoic acid, 4-Methylbenzoic acid.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Halogenated derivatives such as 4-bromo-5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: In materials science, it can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and methyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

    5-Phenyl-1,2-oxazole: Lacks the methoxy and methyl substituents, making it less versatile in terms of chemical reactivity.

    5-(4-Hydroxyphenyl)-3-(4-methylphenyl)-1,2-oxazole: The hydroxy group can participate in hydrogen bonding, potentially altering its biological activity.

    5-(4-Methoxyphenyl)-3-phenyl-1,2-oxazole: Similar structure but without the methyl group, which can affect its physical and chemical properties.

Uniqueness: The presence of both methoxy and methyl groups in 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole provides unique electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

37613-33-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO2/c1-12-3-5-13(6-4-12)16-11-17(20-18-16)14-7-9-15(19-2)10-8-14/h3-11H,1-2H3

InChI Key

WEMVDNBMNTYXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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